molecular formula C18H17FN4S B2885766 N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide CAS No. 497060-97-6

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B2885766
CAS No.: 497060-97-6
M. Wt: 340.42
InChI Key: KKMLDMQVASTLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide: is a complex organic compound that features a piperazine ring substituted with a 4-cyanophenyl group and a 2-fluorophenyl group, along with a carbothioamide functional group

Scientific Research Applications

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then substituted with 4-cyanophenyl and 2-fluorophenyl groups. This can be achieved through nucleophilic aromatic substitution reactions where the piperazine nitrogen atoms attack the electrophilic aromatic rings.

    Introduction of the Carbothioamide Group: The final step involves the introduction of the carbothioamide group. This can be done by reacting the substituted piperazine with thiocarbonyldiimidazole or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. The presence of the cyanophenyl and fluorophenyl groups can enhance binding affinity and selectivity, while the carbothioamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-4-(2-chlorophenyl)piperazine-1-carbothioamide
  • N-(4-cyanophenyl)-4-(2-bromophenyl)piperazine-1-carbothioamide
  • N-(4-cyanophenyl)-4-(2-methylphenyl)piperazine-1-carbothioamide

Uniqueness

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4S/c19-16-3-1-2-4-17(16)22-9-11-23(12-10-22)18(24)21-15-7-5-14(13-20)6-8-15/h1-8H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMLDMQVASTLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.